Potency Against MCF-7 Breast Cancer Cells: The 4-Methoxyphenyl Derivative (4f) Matches the Most Potent Halogenated Analogs
In a direct head-to-head comparison, the 4-methoxyphenyl derivative (4f) demonstrated an IC50 of 3.1±0.09 µg/mL against the MCF-7 breast cancer cell line [1]. This value is in the same high-potency range as the 4-bromophenyl (4d, IC50=0.8±0.08 µg/mL) and the 4-fluorophenyl analog (4b, IC50 not specified) but clearly differentiates from the less active unsubstituted phenyl parent compound (4a, IC50=46.1±0.11 µg/mL) [1]. This confirms that the 4-methoxy substitution confers a substantial increase in potency over the non-substituted scaffold.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 3.1 ± 0.09 µg/mL |
| Comparator Or Baseline | 4a (unsubstituted phenyl): IC50 = 46.1 ± 0.11 µg/mL; 4d (4-bromophenyl): IC50 = 0.8 ± 0.08 µg/mL; Vinblastine: IC50 = 6.1 µg/mL; Colchicine: IC50 = 9.6 µg/mL |
| Quantified Difference | 14.9-fold more potent than the unsubstituted 4a; 3.9-fold less potent than the 4-bromo analog 4d; more potent than Vinblastine (2.0-fold) and Colchicine (3.1-fold) |
| Conditions | MCF-7 breast cancer cell line; MTT assay; 48 h incubation; data from Figure 2 and Table 1 of Mohamed et al. (2017) |
Why This Matters
For procurement decisions targeting breast cancer research, compound 4f provides a non-halogenated alternative with high potency, which may be preferred for studies where halogen-related toxicity or metabolic liabilities are a concern.
- [1] Mohamed, H. M., Fouda, A. M., Khattab, E. S. A. E. H., El-Agrody, A. M., & Afifi, T. H. (2017). Synthesis, in-vitro cytotoxicity of 1H-benzo[f]chromene derivatives and structure–activity relationships of the 1-aryl group and 9-position. Zeitschrift für Naturforschung C, 72(5-6), 161-171. View Source
